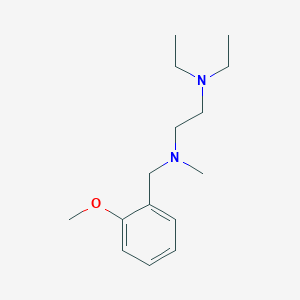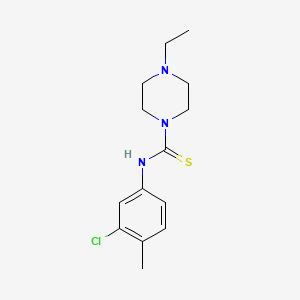![molecular formula C17H20N2O4S B5807149 N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MRS1477, is a selective P2Y~1~ receptor antagonist. It was first synthesized in 2007 by researchers at the University of Bonn, Germany. Since then, MRS1477 has been widely used in scientific research to investigate the role of P2Y~1~ receptors in various physiological and pathological conditions.
Mécanisme D'action
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as a competitive antagonist of P2Y~1~ receptors, blocking the binding of adenosine triphosphate (ATP) and other agonists to the receptor. This inhibition of P2Y~1~ receptor activation leads to a reduction in downstream signaling pathways, including intracellular calcium mobilization and activation of phospholipase C. The exact mechanism of action of this compound is still being investigated, but it is believed to involve a conformational change in the receptor that prevents ligand binding.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cell types and tissues. In platelets, this compound inhibits the activation of P2Y~1~ receptors, leading to a reduction in platelet aggregation and thrombus formation. In vascular smooth muscle cells, this compound inhibits vasoconstriction induced by ATP and other agonists. In immune cells, this compound reduces the release of inflammatory mediators, such as interleukin-8 and tumor necrosis factor-alpha. These effects make this compound a valuable tool for investigating the role of P2Y~1~ receptors in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its selectivity for P2Y~1~ receptors. This allows researchers to specifically investigate the role of these receptors in various biological processes without the confounding effects of other receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other P2Y~1~ receptor antagonists, such as MRS2500. This may limit its effectiveness in certain experimental settings, particularly those requiring high levels of receptor blockade.
Orientations Futures
There are many potential future directions for research involving N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and P2Y~1~ receptors. One area of interest is the role of P2Y~1~ receptors in cardiovascular disease, particularly in the context of atherosclerosis and thrombosis. Another area of interest is the role of P2Y~1~ receptors in the central nervous system, particularly in the context of neuroinflammation and neurodegenerative diseases. Further research is also needed to fully elucidate the mechanism of action of this compound and other P2Y~1~ receptor antagonists, and to identify novel therapeutic targets for various diseases.
Méthodes De Synthèse
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-methoxyaniline with N-methylglycine to form N~2~-(3-methoxyphenyl)-N~1~-methylglycinamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound (this compound). The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a valuable tool for investigating the role of P2Y~1~ receptors in various physiological and pathological conditions. P2Y~1~ receptors are widely expressed in the central nervous system, cardiovascular system, and immune system, and are involved in a range of biological processes, including platelet aggregation, vasoconstriction, and inflammation. This compound has been used in numerous studies to investigate the role of P2Y~1~ receptors in these processes and to identify potential therapeutic targets for various diseases.
Propriétés
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-7-9-16(10-8-13)24(21,22)19(12-17(20)18-2)14-5-4-6-15(11-14)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCAKMGJORTCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)




![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)